[2-(2-Bromoethoxy)ethoxy]benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromoethoxy)ethoxy]benzene typically involves the reaction of catechol with 1,2-dibromoethane . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromoethoxy)ethoxy]benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the bromine atom is replaced by a nucleophile.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium hydroxide, and the reaction is typically carried out in polar aprotic solvents like DMF or acetone.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in ethanol or tert-butanol as solvents.
Major Products Formed
Nucleophilic Substitution: The major products are typically ethers or alcohols, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, formed by the removal of a hydrogen atom and a bromine atom.
Scientific Research Applications
[2-(2-Bromoethoxy)ethoxy]benzene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action for [2-(2-Bromoethoxy)ethoxy]benzene involves its ability to act as an electrophile in nucleophilic substitution reactions . The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is utilized in various synthetic applications to form new carbon-oxygen bonds .
Comparison with Similar Compounds
Similar Compounds
[2-(2-Chloroethoxy)ethoxy]benzene: Similar in structure but with a chlorine atom instead of bromine.
[2-(2-Iodoethoxy)ethoxy]benzene: Similar in structure but with an iodine atom instead of bromine.
Uniqueness
[2-(2-Bromoethoxy)ethoxy]benzene is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis . In comparison, the chlorine derivative is less reactive, while the iodine derivative is more reactive but less stable .
Properties
IUPAC Name |
2-(2-bromoethoxy)ethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETWVQRXLBDILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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